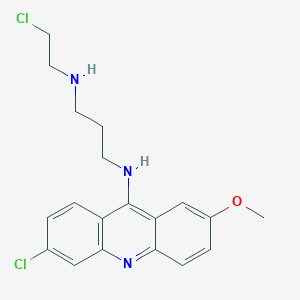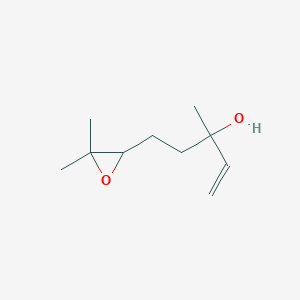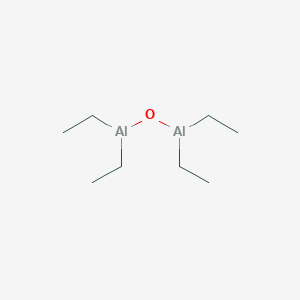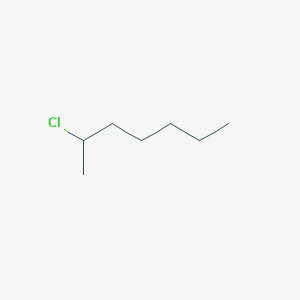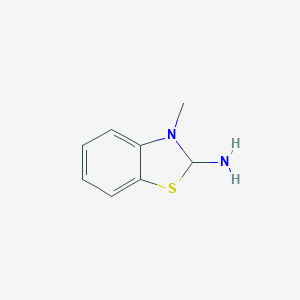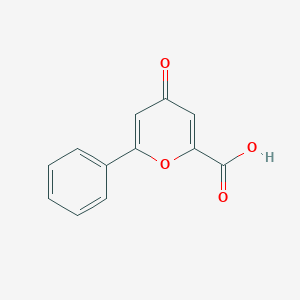
4-oxo-6-phenyl-4H-pyran-2-carboxylic acid
Descripción general
Descripción
“4-oxo-6-phenyl-4H-pyran-2-carboxylic acid” is a chemical compound with the molecular formula C12H7O4 . It has a molecular weight of 215.18 g/mol . The compound is also known by its IUPAC name, 4-oxo-6-phenylpyran-2-carboxylate .
Molecular Structure Analysis
The compound has a complex structure with a phenyl group attached to a pyran ring . The pyran ring contains a carboxylate group and a ketone group . The InChI string for the compound is InChI=1S/C12H8O4/c13-9-6-10 (8-4-2-1-3-5-8)16-11 (7-9)12 (14)15/h1-7H, (H,14,15)/p-1 .
Chemical Reactions Analysis
While specific chemical reactions involving “4-oxo-6-phenyl-4H-pyran-2-carboxylic acid” are not detailed in the retrieved sources, it’s noted that similar compounds like 4-oxo-6-styryl-4H-pyran-2-carbonitriles undergo reactions with nucleophiles and 1,3-dipolar cycloaddition .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a formal charge of -1 and a complexity of 367 . It has a topological polar surface area of 66.4 Ų . The compound has no hydrogen bond donors and 4 hydrogen bond acceptors . It has 1 rotatable bond .
Aplicaciones Científicas De Investigación
Derivatives Synthesis : Ethyl 6-phenylcomanic acid reacts with hydrazine hydrate and hydroxylamine, producing 4-oxo-6-phenyl-4H-pyran-2-carbohydrazide and 4-oxo-6-phenyl-4H-pyran-2-carbohydroxamic acid. These derivatives have potential applications in organic synthesis and pharmaceutical research (Usachev et al., 2009).
Antimicrobial Activity : The synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, involving 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid derivatives, showed in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).
Microwave-assisted Synthesis : The compound is synthesized via a condensation reaction of acetone and diethyl oxalate under microwave irradiation, demonstrating a method for efficient synthesis (Zhao Xiang-kui, 2009).
Acid Corrosion Mitigation : Derivatives of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid are used in studying the corrosion mitigation of mild steel in acidic solutions, indicating their potential application in corrosion inhibition (Saranya et al., 2020).
Influenza Virus Inhibition : Substituted 4-amino-4H-pyran-2-carboxylic acid 6-triazoles and oxadiazoles, related to 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid, are inhibitors of influenza virus sialidases, hinting at potential applications in antiviral drug development (Smith et al., 1997).
Calcium Channel Antagonist Activity : New 1,4-dihydropyridine derivatives synthesized using 4-pyrone ring systems at the 4-position of the dihydropyridine nucleus, involving 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid, demonstrated calcium channel blocking activity, indicating their potential in medical applications (Shahrisa et al., 2012).
Propiedades
IUPAC Name |
4-oxo-6-phenylpyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-9-6-10(8-4-2-1-3-5-8)16-11(7-9)12(14)15/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLMDHRGZBRWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319009 | |
| Record name | 4H-Pyran-2-carboxylicacid, 4-oxo-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-6-phenylpyran-2-carboxylic acid | |
CAS RN |
1083-01-8 | |
| Record name | NSC338481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyran-2-carboxylicacid, 4-oxo-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



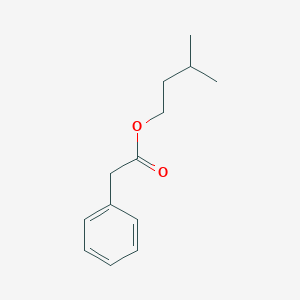
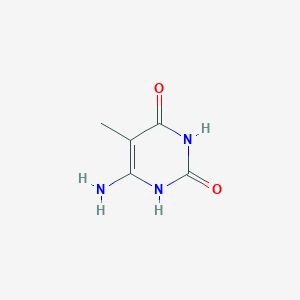
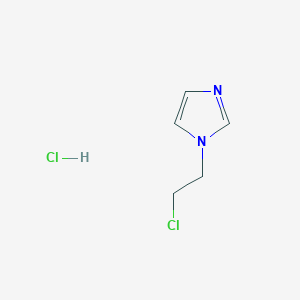
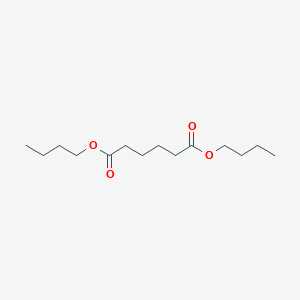

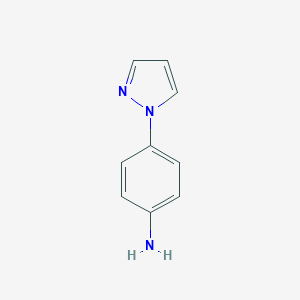
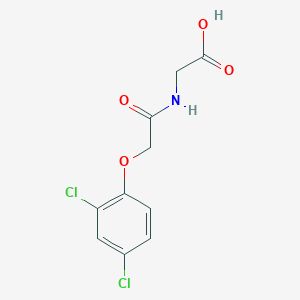
![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
